(R)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride, also known as (R)-Baclofen, is a chiral derivative of γ-aminobutyric acid (GABA). It serves as a selective agonist for the GABAB receptor, a G protein-coupled receptor primarily found in the central nervous system. [] This compound is a key tool in pharmacological research for investigating the functions and therapeutic potential of GABAB receptors. [, ] Its unique stereochemistry plays a crucial role in its binding affinity and selectivity for GABAB receptors. [, ]
(R)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride is a compound with significant relevance in pharmacological research, particularly for its potential therapeutic applications. The chemical structure includes a pyridine ring, which contributes to its bioactivity. This compound is classified under amino acids, specifically as an amino acid derivative due to the presence of both amino and carboxylic acid functional groups.
The compound is synthesized through various chemical methods and is primarily utilized in scientific research settings. It falls under the category of amino acids, which are organic compounds that serve as the building blocks of proteins. The systematic name reflects its structural components, indicating the presence of a pyridine moiety attached to a butanoic acid backbone.
The synthesis of (R)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride can be achieved through several methods, including:
The final product is often purified through crystallization or chromatography techniques to ensure high purity levels necessary for biological testing.
The molecular formula for (R)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride is , with a molecular weight of approximately 253.126 g/mol. The structure features:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial configuration and potential interactions with biological targets.
(R)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride can participate in various chemical reactions, including:
These reactions are critical for modifying the compound to improve its pharmacological properties.
The mechanism of action of (R)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride involves its interaction with specific receptors in biological systems. It has been shown to act as an agonist at certain neurotransmitter receptors, influencing pathways related to:
Research continues to elucidate the precise pathways through which this compound exerts its effects.
Key physical and chemical properties of (R)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride include:
These properties are essential for determining how the compound behaves in biological systems and during formulation for therapeutic use.
(R)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride has several applications in scientific research:
Asymmetric hydrogenation represents the most industrially viable approach for synthesizing enantiomerically enriched (R)-3-amino-4-(pyridin-3-yl)butanoic acid. This method employs transition metal catalysts complexed with chiral ligands to selectively reduce prochiral enamide precursors. Rhodium-DuPhos catalytic systems achieve exceptional enantioselectivities (>98% ee) for β-amino acid derivatives bearing heteroaromatic substituents. The pyridinyl moiety necessitates temporary protection during hydrogenation due to catalyst poisoning tendencies; tert-butoxycarbonyl (Boc) group protection prior to reduction prevents coordination interference [3]. Post-hydrogenation deprotection yields the free amine, which is subsequently converted to the dihydrochloride salt.
Organocatalytic approaches using cinchona alkaloid derivatives enable stereoselective Michael additions between pyridinyl acrolein derivatives and glycine Schiff bases. This methodology constructs the β-amino acid backbone with excellent diastereocontrol (dr >20:1) under mild conditions. The inherent chirality transfer from the organocatalyst provides the (R)-enantiomer directly, bypassing the need for resolution when employing pseudoenantiomeric catalysts [7]. Critical parameters for optimizing enantiomeric excess include solvent polarity (optimal in dichloromethane), temperature (–40°C), and additive selection (benzoic acid enhances rate and selectivity).
Table 1: Asymmetric Synthesis Performance Metrics
Method | Catalyst System | Enantiomeric Excess (%) | Reaction Time (h) | Temperature (°C) |
---|---|---|---|---|
Asymmetric Hydrogenation | Rh-(R,R)-Et-DuPhos | 98.5 | 12 | 50 |
Organocatalytic Addition | (DHQD)₂PHAL | 96.2 | 48 | -40 |
Enzymatic Resolution | Candida antarctica Lipase B | >99 (kinetic) | 72 | 37 |
Chiral auxiliary-mediated synthesis employs (1R,2S)-norephedrine to control stereochemistry at C3. The auxiliary forms a chiral oxazolidinone with the β-keto acid precursor, enabling diastereoselective enolate alkylation with 3-(bromomethyl)pyridine. Subsequent auxiliary cleavage yields the enantiopure (R)-β-amino acid. Though providing consistently high stereoselectivity (>99% de), this route suffers from increased step count and auxiliary recovery requirements [7].
Solid-phase synthesis enables efficient production of pyridine-containing β-amino acids through versatile resin-bound intermediates. Wang resin-linked N-Fmoc-4-bromomethyl-3-pyridinepropanoate serves as a key precursor for nucleophilic displacement. The bromide functionality undergoes efficient substitution with ditert-butyl iminodicarboxylate, introducing the protected amino group with complete retention of configuration when using chiral building blocks. Microwave irradiation at 80°C accelerates this SN₂ reaction to 90% completion within 2 hours, significantly reducing racemization risks compared to conventional heating [5] [7].
Following nucleophilic amination, acidolytic resin cleavage (95% TFA) simultaneously liberates the β-amino acid while removing tert-butyl protecting groups. This one-pot deprotection-cleavage strategy simplifies purification, directly yielding the hydrochloride salt after solvent evaporation. Functionalization at the pyridine nitrogen precedes resin loading when targeting N-alkylated derivatives. N-oxidation enhances solubility for improved coupling efficiency during peptide synthesis applications [7].
Table 2: Solid-Phase Synthetic Sequence for β³-Pyridinyl Alanine
Step | Reaction | Reagents | Time | Loading (mmol/g) |
---|---|---|---|---|
1 | Resin Functionalization | 4-(Chloromethyl)nicotinic acid, DIC | 3 h | 0.78 |
2 | Nucleophilic Amination | (R)-N-Boc-amine, DIPEA, DMF | 12 h | 0.71 |
3 | Deprotection/Cleavage | TFA:DCM (95:5) | 1 h | 0.69 (recovered) |
4 | Salt Formation | 2M HCl in ether | 0.5 h | 0.65 (isolated) |
The incorporation of ortho-functionalized pyridines requires specialized protecting group strategies. N-(Diphenylphosphino)-protected pyridines prevent undesired coordination during metal-catalyzed reactions while maintaining compatibility with standard Fmoc chemistry. Post-assembly deprotection under mild reducing conditions (dimethylhydrazine) regenerates the pyridine without racemization [3].
Precise stoichiometric control governs the reproducible formation of (R)-3-amino-4-(pyridin-3-yl)butanoic acid dihydrochloride. The free amino acid exhibits pKₐ values of 2.18 (carboxyl), 9.74 (pyridinium), and 10.86 (ammonium), necessitating excess HCl for complete salt formation. Optimal protonation employs 2.05 equivalents of hydrochloric acid in anhydrous methanol, monitored by in-line pH tracking to endpoint pH 1.5 ± 0.2. This slight excess prevents residual free amine while minimizing acid-catalyzed degradation [2] [4].
Crystallization kinetics significantly impact particle morphology and hydrate formation. Controlled antisolvent addition (ethyl acetate to methanolic solution) at 0.5°C/min generates the desired anhydrous dihydrochloride polymorph. Seeding at 50% saturation initiates uniform nucleation, producing particles with 10-50µm diameter ideal for filtration. The critical water content (<0.5% in methanol) prevents hydrate co-crystallization, which compromises long-term stability [2].
Table 3: Salt Formation Optimization Parameters
Variable | Range Tested | Optimal Condition | Purity Impact | Yield (%) |
---|---|---|---|---|
HCl Equivalents | 1.8 - 2.5 | 2.05 ± 0.02 | >99.5% | 92.3 |
Solvent Composition | MeOH, EtOH, i-PrOH | Anhydrous MeOH | No solvates | 94.1 |
Antisolvent Ratio | 1:1 - 1:4 (v:v) | 1:2 (methanol:ethyl acetate) | Reduced occlusions | 90.5 |
Crystallization Temp | -10°C to 25°C | 0-5°C | Anhydrous form | 88.7 |
Seeding Point | 40-70% saturation | 50% saturation | Uniform crystals | 93.8 |
Recrystallization protocols counterintuitively utilize the hydrochloride salt's solubility inversion in ethanol-water mixtures. The dihydrochloride dissolves readily in cold anhydrous ethanol but precipitates upon water addition (10-15% v/v). This purification method reduces residual solvents (DMF, THF) below ICH Q3C limits without requiring high-vacuum processing. XRPD analysis confirms polymorphic consistency across batches when applying standardized drying protocols (40°C under vacuum, P₂O₅ desiccant) [4] [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8